Antibiotic A447 B

Description

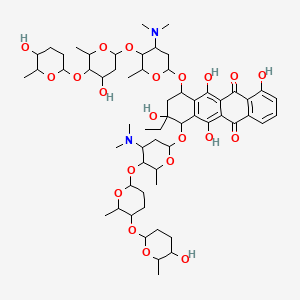

Structure

2D Structure

Properties

CAS No. |

55945-22-7 |

|---|---|

Molecular Formula |

C60H88N2O21 |

Molecular Weight |

1173.3 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3 |

InChI Key |

JRCMJKKALYUURJ-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |

Synonyms |

antibiotic A447 B antibiotic A447-B cosmomycin C |

Origin of Product |

United States |

Discovery and Primary Research Characterization of Anthracycline Antibiotics, with Specific Reference to Antibiotic A447 B

Isolation Methodologies from Microbial Sources

The isolation of anthracyclines is a meticulous process that begins with the cultivation of producer organisms, most notably from the genus Streptomyces. wikipedia.orgnih.gov For instance, the pioneering anthracycline, daunorubicin (B1662515), was isolated from Streptomyces peucetius. wikipedia.orgoncopedia.wiki Similarly, other species such as Streptomyces purpurascens and marine-derived Streptomyces sp. have been identified as producers of various rhodomycin (B1170733) analogues and other anthracycline derivatives. nih.govnih.gov

The general workflow for isolating these compounds involves several key stages:

Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under controlled conditions to encourage the production of secondary metabolites, including anthracyclines. asm.orgmdpi.com

Extraction: Following fermentation, the culture broth and mycelial mass are separated. The desired compounds are then extracted from both the filtrate and the cells using organic solvents like ethyl acetate (B1210297). nih.govasm.org

Purification: The crude extract, which contains a mixture of compounds, undergoes several rounds of purification. Chromatographic techniques are central to this stage. Methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to separate the individual anthracycline congeners from the complex mixture. nih.govasm.orgacs.org Solid-phase extraction is also a common preliminary purification step. asm.org

For example, in the isolation of rhodomycin analogues from Streptomyces purpurascens, the crude antibiotic complex was obtained by ethyl acetate extraction and then subjected to preparative TLC to yield purified fractions. nih.gov

Methodological Approaches to Anthracycline Scaffold Elucidation and Congener Identification

The fundamental structure of an anthracycline consists of a tetracyclic aglycone, based on a 7,8,9,10-tetrahydrotetracene-5,12-quinone framework, attached to one or more sugar moieties via a glycosidic bond. wikipedia.orgnih.gov The diversity within the anthracycline family arises from variations in the aglycone structure and the nature and number of attached sugar residues. nih.gov

The elucidation of these complex structures relies heavily on a combination of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1H and 13C NMR) and two-dimensional (COSY, HMBC, HMQC, and ROESY) NMR experiments are indispensable for determining the connectivity of atoms within the molecule. acs.org For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range correlations between protons and carbons, helping to piece together the carbon skeleton and identify the attachment points of functional groups and sugar units. acs.org ROESY (Rotating-frame Overhauser Effect Spectroscopy) can indicate the spatial proximity of protons, which is crucial for determining the stereochemistry and the linkage between the aglycone and the sugar moiety. acs.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the antibiotic. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com Fragmentation patterns observed in MS/MS experiments can provide valuable information about the structure of the sugar chains and the aglycone. nih.gov

UV-Visible and Infrared (IR) Spectroscopy: These methods provide information about the chromophores and functional groups present in the molecule. nih.gov The characteristic red, orange, or yellow color of anthracyclines is due to their extended chromophore system, which gives rise to distinct UV-visible absorption spectra. nih.gov

Through these analytical methods, researchers can identify and characterize new anthracycline congeners. For instance, analysis of molecular clusters from Streptomyces strains has led to the putative identification of congeners such as A447 C and A447 D , which are related to cosmomycin C and D. nih.gov The molecular formula for A447 C was determined to be C60H89N2O20, and for A447 D, C60H87N2O21. nih.gov

Historical Context of Anthracycline Antibiotic Research and Discovery

The story of antibiotics began with Alexander Fleming's discovery of penicillin in 1928, which ushered in an era of intense research into microbial secondary metabolites. reactgroup.org The period between 1950 and 1960 is often referred to as the "golden age" of antibiotic discovery. reactgroup.org

Within this context, the discovery of anthracyclines in the early 1960s was a landmark achievement in the field of oncology. wikipedia.org In 1962, a strain of Streptomyces peucetius isolated from a soil sample near the Castel del Monte in Italy was found to produce a red-pigmented antibiotic. oncopedia.wiki This compound was named daunomycin and was found to have significant activity against murine tumors and later, human leukemias and lymphomas. wikipedia.orgoncopedia.wiki

This initial discovery spurred further research, leading to the isolation of doxorubicin (B1662922) (adriamycin) from a mutated strain of S. peucetius. wikipedia.orgoncopedia.wiki The simple addition of a hydroxyl group significantly broadened its anti-tumor activity, making it one of the most effective anticancer drugs ever developed. wikipedia.org The collaboration between the Italian pharmaceutical company Farmitalia and the National Cancer Institute of Milan was pivotal in the discovery and clinical development of these early anthracyclines. nih.govoncopedia.wiki Since then, numerous other anthracycline antibiotics have been discovered from various Streptomyces species, and the search for new analogues with improved efficacy continues. nih.govtandfonline.com

Biosynthesis of Anthracycline Antibiotics: Genetic and Enzymatic Pathways Relevant to Antibiotic A447 B

Organization and Analysis of Biosynthetic Gene Clusters (BGCs) for Lantibiotic Production

The genetic blueprint for actagardine production is encoded in a dedicated biosynthetic gene cluster (BGC) within the chromosome of Actinoplanes garbadinensis. nih.gov This cluster contains all the necessary genes for producing the precursor peptide, performing modifications, and ensuring self-immunity. The actagardine BGC has been successfully cloned and expressed in heterologous hosts like Streptomyces lividans, confirming that the identified cluster is complete and functional. nih.govcore.ac.uk Analysis of the BGC reveals several key open reading frames (ORFs) with specific functions central to lantibiotic biosynthesis. nih.govrsc.org

A core set of genes, designated with the prefix "gar" for actagardine, orchestrates the biosynthesis. nih.gov

Table 1: Key Genes in the Actagardine (gar) Biosynthetic Gene Cluster This table is generated based on published findings and annotations of the actagardine BGC. nih.govrsc.org

| Gene | Predicted Protein Function | Role in Biosynthesis |

|---|---|---|

| garA | Precursor Peptide | Encodes the structural prepropeptide that is ribosomally synthesized and post-translationally modified. nih.govuniprot.org |

| garM | Bifunctional Lanthionine (B1674491) Synthetase (LanM-type) | A single enzyme that performs both the dehydration of serine and threonine residues and the subsequent cyclization to form (methyl)lanthionine thioether bridges. nih.govrsc.org |

| garO | Luciferase-like Monooxygenase | Catalyzes the unique oxidation of a methyllanthionine bridge to form a sulfoxide (B87167), a modification unique to actagardine among known lantibiotics. nih.govrsc.org |

| garT | ABC Transporter (LanT-like) | Presumed to be involved in the export of the mature antibiotic from the cell and may also be involved in the proteolytic cleavage of the leader peptide. nih.govresearchgate.net |

| garR/K | Regulatory Proteins | Putative two-component regulatory system (histidine kinase and response regulator) that controls the expression of the biosynthetic genes. nih.govasm.org |

| garF/E/G | ABC Transporter Complex | Likely functions as an immunity system, protecting the producer organism from its own antibiotic by actively pumping it away from the cell membrane. researchgate.neteuropa.eu |

Enzymatic Mechanisms in Ribosomal Synthesis and Post-Translational Modification

The formation of actagardine is a multi-step enzymatic process that begins after the ribosomal synthesis of the GarA precursor peptide. Unlike polyketide synthesis, which involves the sequential addition of acyl-CoA units, this pathway modifies a pre-formed peptide template. nih.govfrontiersin.org

Ribosomal Synthesis of Precursor Peptide (GarA) : The process starts with the transcription and translation of the garA gene to produce a linear peptide. This precursor, GarA, consists of an N-terminal "leader peptide" and a C-terminal "core peptide". nih.gov The leader peptide acts as a recognition signal for the modification enzymes and keeps the peptide inactive until maturation is complete. core.ac.uk

Dehydration and Cyclization by GarM : The bifunctional enzyme GarM is central to forming the defining lanthionine rings. It first dehydrates specific serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. rsc.org Subsequently, the same enzyme catalyzes a series of intramolecular Michael-addition reactions where the thiol groups of cysteine residues attack the dehydrated residues, forming the characteristic thioether cross-links of lanthionine and methyllanthionine. rsc.orgacs.org

Sulfoxide Formation by GarO : A unique step in actagardine biosynthesis is the oxidation of one of the methyllanthionine bridges. This reaction is catalyzed by GarO, a novel luciferase-like monooxygenase. nih.govrsc.org Gene deletion studies have shown that removing garO results in the production of deoxy-actagardine, confirming the enzyme's role in forming the sulfoxide group. nih.gov

Leader Peptide Cleavage and Transport : Once modifications are complete, the leader peptide is proteolytically cleaved from the core peptide to yield the mature, active lantibiotic. This cleavage is often coupled with transport out of the cell by a dedicated ABC transporter, likely GarT in this system. nih.govresearchgate.net

Regulatory Networks Governing Lantibiotic Biosynthesis in Producer Microorganisms

The production of lantibiotics like actagardine is a tightly controlled process, typically activated in response to specific physiological or environmental signals, such as cell density or nutrient limitation. europa.eu The expression of the BGC is governed by regulatory networks to ensure production occurs at the appropriate time. In many lantibiotic systems, this involves two-component signal transduction systems (TCSTs), generally composed of a membrane-bound sensor histidine kinase (LanK) and a cytoplasmic response regulator (LanR). asm.orgnih.gov

The actagardine BGC contains genes (garR and garK) that are predicted to encode such a TCST. nih.gov The general mechanism for these systems involves the sensor kinase detecting a specific signal—often the lantibiotic itself in an auto-induction loop—which triggers its autophosphorylation. nih.gov The phosphate (B84403) group is then transferred to the response regulator, which subsequently binds to promoter regions within the BGC to activate the transcription of biosynthetic, transport, and immunity genes. asm.org

Strategies for Heterologous Expression and Biosynthetic Pathway Engineering for Lantibiotic Analogues

The modular nature of lantibiotic biosynthesis makes it amenable to genetic engineering to create novel analogues. The primary strategies involve the heterologous expression of the BGC and targeted mutagenesis of key genes. frontiersin.orgnih.gov

Heterologous Expression : The entire actagardine BGC has been successfully transferred from its native producer, Actinoplanes garbadinensis, into more genetically tractable hosts like Streptomyces lividans, resulting in the production of the antibiotic. nih.gov More recently, a minimal set of biosynthetic genes (garA, garM, and garO) was co-expressed in Escherichia coli to produce actagardine derivatives, demonstrating the portability of the core biosynthetic machinery. rsc.orgrsc.org This approach facilitates higher yields and simplifies the process of genetic manipulation.

Precursor Peptide Engineering : The most common strategy for creating lantibiotic variants is to mutate the structural gene (garA). By altering the amino acid sequence of the core peptide, researchers can generate libraries of new lantibiotic precursors. frontiersin.org When these engineered precursors are processed by the native modification enzymes, they can result in analogues with altered stability, solubility, or antimicrobial activity. For example, an alanine (B10760859) scanning library of the garA gene was created to systematically probe the function of each amino acid residue. nih.gov

Modification Enzyme Engineering : Another strategy is to alter or delete the modification enzymes. As demonstrated by the deletion of the garO gene to produce deoxy-actagardine, removing a biosynthetic step can create novel derivatives. nih.gov This highlights a powerful method for generating structural diversity and producing compounds like deoxyactagardine B, a derivative of which has entered clinical development. rsc.org

These engineering strategies provide a robust platform for overcoming antibiotic resistance by generating next-generation lantibiotics with improved therapeutic properties. nih.govkarger.com

Molecular Mechanisms of Antibacterial Action for Anthracycline Antibiotics, Including Antibiotic A447 B

Identification and Characterization of Bacterial Molecular Targets

The efficacy of anthracycline antibiotics stems from their ability to interact with and inhibit critical molecular machinery within bacterial cells. Key targets include enzymes involved in DNA replication and the ribosomal units responsible for protein synthesis.

Interaction with Nucleic Acid Synthesis Machinery (e.g., DNA gyrase, topoisomerase IV)

Anthracyclines are well-documented inhibitors of nucleic acid synthesis. researchgate.net They achieve this by intercalating into the DNA double helix and interfering with the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. researchgate.netfrontiersin.orgwikipedia.org

DNA Gyrase and Topoisomerase IV as Targets:

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the primary targets of several classes of antibiotics, including quinolones and aminocoumarins. frontiersin.orgtandfonline.comtandfonline.comnih.gov These enzymes are essential for relieving torsional stress in DNA, and their inhibition leads to the cessation of DNA replication and ultimately, bacterial cell death. tandfonline.comselleck.co.jpnih.gov Anthracyclines, like doxorubicin (B1662922), function as topoisomerase II poisons by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and introduces lethal double-strand breaks. frontiersin.orgtandfonline.com This mechanism converts these essential enzymes into toxic agents for the cell. frontiersin.org While the primary focus of many studies has been on their anticancer effects, this interaction with topoisomerases is also a key component of their antibacterial activity. frontiersin.org

| Enzyme | Function in Bacteria | Effect of Anthracycline Inhibition |

| DNA Gyrase | Introduces negative supercoils into DNA, removes positive supercoils ahead of replication forks. nih.gov | Prevents DNA supercoiling, leading to inhibition of DNA synthesis. microbiologybook.org |

| Topoisomerase IV | Decatenates daughter chromosomes after replication. tandfonline.comnih.gov | Leads to an accumulation of interlinked DNA, preventing cell division. frontiersin.org |

Interference with Ribosomal Protein Synthesis (e.g., 30S and 50S ribosomal subunits)

The bacterial ribosome, a complex machinery composed of the 30S and 50S subunits, is a major target for a wide array of antibiotics. nih.govnih.govnih.govresearchgate.net These antibiotics can interfere with various stages of protein synthesis, including initiation, elongation, and termination. nih.govnih.gov

Targeting the Ribosomal Subunits:

The bacterial ribosome is composed of ribosomal RNA (rRNA) and numerous proteins that form the small 30S and large 50S subunits. nih.govnih.gov The 30S subunit is primarily responsible for decoding mRNA, while the 50S subunit catalyzes the formation of peptide bonds. researchgate.net Several antibiotics exert their effect by binding to specific sites on these subunits. nih.gov For instance, tetracyclines bind to the 30S subunit and block the attachment of aminoacyl-tRNA to the A-site, thereby inhibiting protein synthesis. researchgate.netlibretexts.org Other antibiotics target the 50S subunit, interfering with peptide bond formation or the passage of the nascent polypeptide chain through the exit tunnel. biorxiv.orgmcmaster.ca Some studies suggest that certain anthracyclines may also interfere with ribosomal function, potentially by inhibiting the biogenesis of the ribosomal subunits themselves. nih.govetsu.edu

| Ribosomal Subunit | Primary Function | Examples of Inhibiting Antibiotics |

| 30S Subunit | Binds mRNA and is involved in decoding. nih.govresearchgate.net | Tetracyclines, Aminoglycosides libretexts.orgoregonstate.education |

| 50S Subunit | Catalyzes peptide bond formation. mcmaster.ca | Macrolides, Lincosamides, Chloramphenicol oregonstate.education |

Perturbation of Fundamental Bacterial Metabolic Pathways

Beyond directly targeting nucleic acid and protein synthesis, anthracyclines can disrupt essential metabolic pathways in bacteria, further contributing to their antibacterial effect. acs.org

Impact on Essential Biosynthesis Pathways (e.g., fatty acid biosynthesis, folic acid metabolism)

The synthesis of essential molecules like fatty acids and folic acid is vital for bacterial survival. Interference with these pathways represents another avenue for antibacterial action.

Inhibition of Folic Acid Synthesis:

Bacteria, unlike mammals, must synthesize their own folic acid, making this pathway an excellent target for selective toxicity. microbiologybook.orgbiomol.com Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. biomol.comlibretexts.orgnih.gov Antimetabolites such as sulfonamides act as competitive inhibitors of enzymes in the folic acid synthesis pathway. microbiologybook.orgbiomol.com While direct evidence for anthracyclines, including Antibiotic A447 B, inhibiting this specific pathway is less established, the general principle of targeting essential metabolic pathways is a recognized antibacterial strategy. frontiersin.orgnih.govnih.gov

Inducible Cellular Responses to Anthracycline Exposure (e.g., SOS response, stress responses)

Bacteria have evolved sophisticated stress response systems to counteract the effects of harmful agents, including antibiotics. nih.govfems-microbiology.org The induction of these responses can, in some cases, be a double-edged sword, contributing to both survival and the development of resistance.

The SOS Response and Other Stress Pathways:

The SOS response is a global response to DNA damage in bacteria, which involves the upregulation of a suite of genes involved in DNA repair and mutagenesis. frontiersin.orgnih.gov Anthracyclines, by causing DNA damage through their interaction with topoisomerases, are potent inducers of the SOS response. frontiersin.orgnih.gov This response, while attempting to repair the damage, can also lead to an increased mutation rate, potentially facilitating the development of antibiotic resistance. mdpi.com Besides the SOS response, bacteria can activate other stress pathways in response to antibiotic exposure, such as the heat shock response to deal with protein misfolding and oxidative stress responses to combat reactive oxygen species (ROS) that can be generated by some antibiotics. nih.govmdpi.comgdut.edu.cn

| Stress Response | Trigger | Cellular Consequence |

| SOS Response | DNA damage frontiersin.orgnih.gov | Induction of DNA repair mechanisms, increased mutation rate. mdpi.com |

| Heat Shock Response | Protein misfolding nih.gov | Synthesis of chaperone proteins to refold or degrade damaged proteins. |

| Oxidative Stress Response | Reactive Oxygen Species (ROS) nih.gov | Production of enzymes to neutralize ROS. |

| Envelope Stress Response | Damage to the cell envelope nih.govfrontiersin.org | Remodeling of the cell membrane and wall. frontiersin.org |

Bacterial Resistance Mechanisms to Anthracycline Antibiotics

Efflux Pump Systems Mediating Anthracycline Extrusion

One of the primary defense mechanisms employed by bacteria against anthracyclines is the use of efflux pumps. frontiersin.org These are transport proteins embedded in the bacterial cell membrane that actively expel a wide range of toxic compounds, including antibiotics, from the cell's interior. oup.com This process prevents the antibiotic from reaching its intracellular target at a concentration high enough to be effective. oup.com

Characterization of Efflux Pump Genes and Proteins

Several families of efflux pumps are involved in anthracycline resistance, with the ATP-binding cassette (ABC) superfamily and the Resistance-Nodulation-Division (RND) superfamily being clinically significant. oup.commdpi.com

A well-characterized example from the ABC superfamily is the DrrAB efflux system found in Streptomyces peucetius, the bacterium that produces the anthracyclines doxorubicin (B1662922) and daunorubicin (B1662515). researchgate.net The drrAB operon encodes two proteins: DrrA, a peripheral membrane protein that binds ATP to power the transport, and DrrB, a hydrophobic integral membrane protein that forms the channel for drug translocation. mdpi.comresearchgate.net Studies have shown that both DrrA and DrrB are essential for conferring resistance to doxorubicin. researchgate.net Interestingly, while the DrrAB system is dedicated to exporting doxorubicin and daunorubicin, it has also been found to transport other multidrug resistance (MDR) substrates like Hoechst 33342 and ethidium (B1194527) bromide, suggesting a broader substrate specificity than initially thought. nih.govnih.gov

In Gram-negative bacteria, the AcrAB-TolC efflux system of the RND family is a major contributor to multidrug resistance. plos.orgbmbreports.org This is a tripartite system composed of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. plos.orgkoreascience.kr AcrB is responsible for recognizing and binding a wide array of substrates, including anthracyclines like doxorubicin. plos.orgnih.gov

Other efflux pumps implicated in anthracycline resistance include the MdeA efflux pump in Staphylococcus aureus, which expels doxorubicin and daunorubicin, and the AbeM efflux pump from the MATE (Multidrug and Toxic Compound Extrusion) family in Acinetobacter baumannii. mdpi.commdpi.com

Table 1: Key Efflux Pump Systems Involved in Anthracycline Resistance

| Efflux Pump System | Protein Components | Bacterial Species | Anthracycline Substrates |

|---|---|---|---|

| DrrAB | DrrA (ATP-binding), DrrB (transmembrane) | Streptomyces peucetius | Doxorubicin, Daunorubicin |

| AcrAB-TolC | AcrA (periplasmic), AcrB (inner membrane), TolC (outer membrane) | Escherichia coli and other Gram-negative bacteria | Doxorubicin |

| MdeA | MdeA | Staphylococcus aureus | Doxorubicin, Daunorubicin |

Mechanistic Studies of Efflux Pump Function

The function of these efflux pumps involves a dynamic process of substrate recognition, energy transduction, and extrusion.

The DrrAB system functions as a dimer of DrrA and DrrB. DrrA hydrolyzes ATP, providing the energy for DrrB to transport the anthracycline across the cell membrane. researchgate.net Research has highlighted the importance of aromatic and negatively charged amino acid residues within the drug-binding pocket of DrrB for its ability to recognize and bind multiple substrates. acs.org Kinetic studies have revealed that the DrrAB pump may possess more than one drug binding site, allowing for both competitive and non-competitive inhibition of transport by different substrates. nih.gov

The AcrAB-TolC system operates through a "functional rotation" mechanism. plos.org The AcrB trimer cycles through three different conformations: access (loose), binding (tight), and extrusion (open). koreascience.kr A substrate like doxorubicin binds to the AcrB transporter in the inner membrane, triggering a series of conformational changes that propel the drug through the periplasmic channel formed by AcrA and finally out of the cell via the TolC outer membrane protein. plos.orgkoreascience.kr

Enzymatic Inactivation and Chemical Modification of Anthracycline Structure by Bacterial Enzymes

Bacteria can also neutralize anthracyclines through enzymatic reactions that either degrade the molecule or modify its chemical structure, rendering it inactive. frontiersin.org

A key mechanism of inactivation is reductive deglycosylation . This process involves the removal of the daunosamine (B1196630) sugar moiety from the anthracycline structure. This is significant because the sugar is crucial for the drug's ability to bind to DNA. researchgate.net For instance, some gut bacteria like Raoultella planticola and certain strains of Klebsiella pneumoniae and Escherichia coli can anaerobically deglycosylate doxorubicin into metabolites like 7-deoxydoxorubicinol and 7-deoxydoxorubicinolone. researchgate.netnih.gov This reaction has been linked to molybdopterin-dependent enzymes. researchgate.net Another pathway for deglycosylation is catalyzed by enzymes such as NADPH quinone dehydrogenase, xanthine (B1682287) oxidase, and NADPH-cytochrome P450 reductase, which can reduce doxorubicin to its deoxygenated or hydroxylated glycosides.

Other enzymatic modifications can also occur. Peroxidases produced by the fungus Bjerkandera adusta have been shown to oxidize the hydroquinone (B1673460) portion of the anthracycline molecule, leading to its degradation. mdpi.com

Target Modification and Protection Strategies within Bacterial Cells

Bacteria can develop resistance by altering the cellular targets of anthracyclines or by actively protecting these targets from the drug's action. frontiersin.org The primary targets of anthracyclines are DNA topoisomerases and the ribosome. frontiersin.org

Mutational Analysis of Target Enzymes and Ribosomal Components

Mutations in the genes encoding the target enzymes can prevent the antibiotic from binding effectively.

Topoisomerase Mutations: Anthracyclines function by inhibiting DNA topoisomerases, enzymes that are essential for DNA replication and transcription. frontiersin.org Mutations in the genes encoding bacterial DNA gyrase and topoisomerase IV, the bacterial counterparts to human topoisomerases, can confer resistance to quinolone antibiotics, which also target these enzymes. acs.org It is proposed that similar mutations could lead to resistance to anthracyclines by altering the drug's binding site on the enzyme. wikipedia.org For instance, mutations in the A subunit of gyrase are a primary cause of target-mediated fluoroquinolone resistance, and it is plausible that analogous changes could affect anthracycline binding. acs.org

Ribosomal Mutations: Anthracyclines can also inhibit protein synthesis by interacting with the ribosome. Mutations in the 16S rRNA, a key component of the small ribosomal subunit (30S), have been shown to confer resistance to tetracycline (B611298) antibiotics, which also bind to the ribosome. researchgate.netnih.goveur.nl Specifically, mutations in the 965-967 region of the 16S rRNA in Helicobacter pylori have been linked to tetracycline resistance by reducing the drug's ability to bind to the ribosome. nih.gov It is conceivable that mutations in or near the anthracycline binding site on the ribosome could similarly lead to resistance.

Ribosomal Protection Mechanisms

Beyond target mutation, bacteria can employ proteins that actively protect the ribosome from antibiotics. This mechanism, known as ribosomal protection , involves proteins that bind to the ribosome and dislodge the antibiotic, allowing protein synthesis to continue. mcmaster.caencyclopedia.pub

While this mechanism is well-documented for tetracycline resistance, with proteins like Tet(M) and Tet(O) physically removing the antibiotic from the ribosome, the existence of specific ribosomal protection proteins for anthracyclines is less clear. mcmaster.caencyclopedia.pub However, the general principle of a resistance protein associating with the antibiotic's target to shield it is a recognized bacterial strategy. oup.com Recent research has also shown that bacteria can modify their ribosomes in response to antibiotics by altering the chemical tags on ribosomal RNA, which could represent another subtle form of target protection. news-medical.nettechnologynetworks.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amoxicillin |

| Anthracycline |

| Ciprofloxacin |

| Daunorubicin |

| Doxorubicin |

| Epirubicin |

| Ethidium bromide |

| Fluoroquinolone |

| Hoechst 33342 |

| Idarubicin (B193468) |

| Quinolone |

| Rifampicin (B610482) |

| Tetracycline |

| Verapamil (B1683045) |

Metabolic Adaptation and Reprogramming in Resistant Bacterial Strains

Bacteria that develop resistance to anthracyclines often exhibit significant metabolic shifts to survive the drug's cytotoxic effects. elifesciences.org This metabolic reprogramming is not a passive consequence of resistance but an active strategy to mitigate drug efficacy and support survival. nih.govfrontiersin.org

One of the key adaptive strategies involves alterations in cellular metabolic pathways. nih.gov Resistant strains may reroute their metabolic fluxes to enhance the production of molecules that can neutralize the antibiotic or repair the damage it causes. For instance, some resistant bacteria upregulate pathways involved in the synthesis of glutathione, an antioxidant that can detoxify reactive oxygen species generated by anthracycline activity. elifesciences.org

Furthermore, changes in carbon metabolism are a critical aspect of this adaptation. redalyc.orgembopress.org The way bacteria process energy sources like glucose can influence their susceptibility to antibiotics. embopress.org Resistant strains might shift towards metabolic states that reduce the uptake of the drug or minimize the production of toxic byproducts that would otherwise be exacerbated by the antibiotic's presence. embopress.orgmdpi.com This can involve a switch between respiratory and fermentative metabolism to adapt to the stress induced by the antibiotic. embopress.org The proton motive force (PMF), a key element in bacterial energy metabolism, is also implicated, as it can power efflux pumps that expel antibiotics from the cell. redalyc.orgmdpi.com

Studies using proteomic approaches have revealed that resistant bacteria can display altered levels of key metabolic enzymes. researchgate.net These changes can affect a wide range of pathways, demonstrating the comprehensive nature of metabolic reprogramming in the face of antibiotic pressure. researchgate.net By remodeling their metabolic networks, bacteria can create an internal environment that is less conducive to the antibiotic's mechanism of action, thereby ensuring their survival. nih.govfrontiersin.org

Genetic Basis and Dissemination of Resistance

The ability of bacteria to resist anthracyclines is fundamentally encoded in their genetic material. Resistance can arise through two primary genetic mechanisms: spontaneous mutations in the bacterial chromosome and the acquisition of resistance genes from other bacteria through horizontal gene transfer (HGT). nih.govfrontiersin.org

Chromosomal Mutations: Spontaneous mutations are random alterations in the bacterial DNA that can, by chance, confer resistance. nih.govreactgroup.org These mutations often occur in genes that encode the antibiotic's target, such as topoisomerases, or in genes that regulate the expression of efflux pumps. nih.govmdpi.com For example, a mutation in a topoisomerase gene can alter the enzyme's structure, preventing the anthracycline from binding effectively. mdpi.com Similarly, mutations in regulatory genes can lead to the overproduction of efflux pumps, which actively expel the antibiotic from the cell. frontiersin.org While these mutations are rare, the presence of an antibiotic creates a strong selective pressure, allowing the resistant mutants to thrive and dominate the population. reactgroup.orglumenlearning.com

Plasmid-Mediated Transfer: A more rapid and widespread mechanism for the dissemination of resistance is the transfer of resistance genes via mobile genetic elements, particularly plasmids. wikipedia.orgfrontiersin.org Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and can be transferred between bacteria, even across different species, through a process called conjugation. wikipedia.orgasm.org These plasmids can carry multiple resistance genes, conferring resistance to several antibiotics simultaneously, leading to the emergence of multidrug-resistant (MDR) "superbugs". wikipedia.orgfrontiersin.orgreactgroup.org The presence of genes for resistance to various drug classes, such as β-lactams, fluoroquinolones, and aminoglycosides, on a single plasmid is a common and concerning phenomenon. wikipedia.orgmdpi.com

Integrons and transposons are other mobile genetic elements that play a crucial role in capturing and mobilizing resistance genes, often inserting them into plasmids or the bacterial chromosome. wikipedia.orgfrontiersin.org This modular nature of resistance gene acquisition allows for rapid adaptation and the assembly of complex resistance profiles in bacterial populations. frontiersin.org The soil environment is considered a vast reservoir of antibiotic resistance genes, where plasmid-mediated transfer plays a significant role in their spread. nih.gov

Evolutionary Dynamics of Anthracycline Resistance in Microbial Populations

The evolution of antibiotic resistance in microbial populations is a classic example of Darwinian selection. nih.gov The widespread use, and often misuse, of antibiotics like anthracyclines creates a potent selective pressure that favors the survival and proliferation of resistant bacteria. lumenlearning.comnih.gov

Initially, a bacterial population may consist mostly of susceptible individuals with a few naturally occurring or spontaneously mutated resistant cells. reactgroup.org When an anthracycline is introduced, it eliminates the susceptible bacteria, leaving the resistant ones to multiply and become the dominant strain. reactgroup.org This process is not just about the survival of the fittest individual bacterium but also about the dynamics of the entire microbial population. researchgate.netaacrjournals.org

The cost of resistance is a significant factor in these evolutionary dynamics. nih.gov Often, the genetic changes that confer resistance come with a fitness cost, meaning that in the absence of the antibiotic, the resistant bacteria may be outcompeted by their susceptible counterparts. aacrjournals.orgnih.gov However, in the continuous presence of the antibiotic, this cost is outweighed by the benefit of survival.

The spatial and ecological context of the microbial population also plays a crucial role. aacrjournals.org For example, in complex environments like biofilms, bacteria can exhibit collective resistance behaviors and increased rates of horizontal gene transfer. frontiersin.org The concept of adaptive therapy, which involves modulating treatment schedules to maintain a population of susceptible cells that can outcompete resistant ones, is an approach that leverages these evolutionary dynamics to prolong the effectiveness of therapies. aacrjournals.orgfrontiersin.org

Furthermore, the evolution of resistance is not always a linear path. Bacteria can exhibit "adaptive resistance," a transient form of resistance that occurs in response to environmental cues without permanent genetic changes. researchgate.net This phenotypic plasticity can provide a temporary survival advantage and may serve as a stepping stone towards the development of more stable, genetically encoded resistance. researchgate.net Understanding these complex evolutionary trajectories is essential for designing sustainable strategies to combat the growing threat of anthracycline resistance. researchgate.net

Research on Structure Activity Relationships and Synthetic Modifications of Anthracycline Antibiotics

Rational Design and Chemical Synthesis of Novel Anthracycline Analogues

The rational design of new anthracycline analogues is a cornerstone of modern medicinal chemistry, seeking to create compounds with improved therapeutic indices. researchgate.net This process is deeply rooted in understanding the molecular interactions between the anthracycline scaffold and its biological targets, primarily DNA and the enzyme topoisomerase II. researchgate.netnih.gov The synthesis of novel analogues involves intricate chemical modifications to the tetracyclic aglycone or the daunosamine (B1196630) sugar moiety. ineosopen.orgbiomedpharmajournal.org

Researchers have explored numerous structural variations to deduce key SAR principles. For instance, modifications to the aglycone, such as altering substituents on the A-ring, and changes to the sugar moiety, like N-alkylation patterns, have been shown to significantly impact cytotoxicity and biological activity. researchgate.netacs.org The development of third-generation synthetic anthracyclines, such as sabarubicin (B1683914) and its deamino analogues, showcases the success of these synthetic strategies in producing compounds with potent topoisomerase II poisoning activity. researchgate.net

The synthesis of a diverse set of anthracyclines allows for a coherent analysis of how specific structural changes affect function. researchgate.net For example, creating analogues with variations in the saccharide chain or the aglycone helps in building a comprehensive understanding of the chemical space. researchgate.netacs.org This knowledge is crucial for the prospective design of compounds like Antibiotic A447 B, aiming to optimize its properties based on the established SAR of the broader anthracycline class. The synthesis of such analogues often involves multi-step processes, starting from readily available anthracyclines like daunorubicin (B1662515) or doxorubicin (B1662922), or through total synthesis routes. biomedpharmajournal.orgmdpi.com

Strategies for Circumventing Established Resistance Mechanisms through Structural Modification

A significant hurdle in the clinical use of anthracyclines is the development of multidrug resistance (MDR) in cancer cells. nih.govoncodaily.com A primary mechanism of this resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell, reducing its intracellular concentration to subtherapeutic levels. nih.govoncodaily.com

Structural modification of the anthracycline molecule is a key strategy to circumvent MDR. Research has shown that certain analogues can overcome resistance by being poor substrates for these efflux pumps. nih.gov For example, the anthracycline analogue aclacinomycin A (ACL) accumulates in resistant cell lines to the same extent as in non-resistant parental lines, suggesting it evades P-gp-mediated efflux. nih.gov Similarly, other modified derivatives can partially or completely eliminate the differences in drug uptake between sensitive and resistant cells. nih.gov

For a compound like this compound, modifications could be envisioned to reduce its recognition by P-gp. Strategies include:

Altering the daunosamine sugar: The amine group at the 3'-position is crucial for activity but also a recognition site for P-gp. Modifications at this site, such as N-alkylation or creating disaccharide and trisaccharide derivatives, have been explored. ineosopen.orgacs.org

Modifying the aglycone: Changes in the tetracyclic core can also impact interaction with efflux pumps. For instance, the analogue AD 198 was specifically designed to circumvent MDR and appears to be a poor substrate for P-gp transport. google.com

Increasing lipophilicity: While this can enhance cellular uptake, it must be balanced, as highly lipophilic compounds can sometimes be better substrates for efflux pumps. The analogue idarubicin (B193468), for example, is more lipophilic than doxorubicin, which contributes to its improved cellular uptake. oncodaily.com

Another resistance mechanism involves alterations in the drug's target, topoisomerase II. google.com Designing analogues that can effectively inhibit mutated or downregulated forms of this enzyme is another important avenue of research.

Structure-Guided Optimization of Anthracycline Derivatives for Enhanced Antibacterial Properties

While primarily known for their anticancer effects, anthracyclines also possess antibacterial activity. rsc.orgoup.com The optimization of these properties through structure-guided design is an area of growing interest, particularly in an era of increasing antibiotic resistance. The substituents on the anthraquinone (B42736) core and its derivatives are closely related to their antibacterial efficacy. rsc.org

Key findings from SAR studies on the antibacterial activity of anthraquinones include:

Polarity of Substituents: Generally, the stronger the polarity of the substituents on the anthraquinone ring, the more potent the antibacterial effect. rsc.org

Hydroxyl Groups: The presence of hydroxyl groups is not always essential for the antibacterial activity of hydroxyanthraquinone derivatives. rsc.org

Isopentenyl Groups: The introduction of di-isopentenyl groups has been shown to improve the antibacterial activity of some anthraquinone derivatives. rsc.org

These principles can guide the modification of this compound to enhance its antibacterial potential. For example, strategic placement of polar groups or other specific substituents on its anthraquinone core could be explored. The goal is to design derivatives with improved activity against pathogenic bacteria, potentially including resistant strains like MRSA. For instance, the anthracycline idarubicin has shown potential synergistic activity with other antibiotics against MRSA. nih.gov This suggests that even existing anthracyclines can be repurposed or modified for antibacterial applications.

The table below shows the cytotoxic activity of various anthracycline derivatives against different cell lines, illustrating the impact of structural modifications.

| Compound | Cell Line | IC50 (µM) | Reference |

| Doxorubicin (DOX) | SKOV-3 | >10 | nih.gov |

| Doxorubicin (DOX) | MCF-7 | >10 | nih.gov |

| Doxorubicin (DOX) | DA3 | 0.04 ± 0.01 | nih.gov |

| Idarubicin (IDR) | SKOV-3 | 0.12 ± 0.02 | nih.gov |

| Idarubicin (IDR) | MCF-7 | 0.05 ± 0.01 | nih.gov |

| Idarubicin (IDR) | DA3 | 0.01 ± 0.003 | nih.gov |

| Compound 1 (Synthetic Analogue) | SKOV-3 | 0.15 ± 0.03 | nih.gov |

| Compound 1 (Synthetic Analogue) | MCF-7 | 0.05 ± 0.01 | nih.gov |

| Compound 1 (Synthetic Analogue) | DA3 | 0.01 ± 0.002 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Synergistic Combinations and Hybrid Molecules with Anthracycline Scaffolds

To improve therapeutic outcomes, researchers are exploring the use of anthracyclines in synergistic combinations and as part of hybrid molecules. unimi.it This strategy aims to achieve enhanced efficacy, better selectivity, and a reduction in drug resistance. unimi.it

Synergistic Combinations: The combination of an anthracycline with other therapeutic agents can lead to synergistic effects. For example, combining anthracyclines with resistance modifiers like verapamil (B1683045) or cyclosporin (B1163) A can restore drug sensitivity in MDR cells by inhibiting efflux pump activity. nih.gov Another approach is to combine them with other antibiotics. The unusual anthracycline, Antibiotic 301A1, was shown to be highly synergistic with rifampicin (B610482) against E. coli, sensitizing the Gram-negative bacterium to a Gram-positive antibiotic. oup.com This opens up possibilities for using a compound like this compound in combination therapies to tackle resistant bacterial infections.

Hybrid Molecules: A more integrated approach is the design of hybrid molecules, where an anthracycline is chemically linked to another pharmacologically active moiety. unimi.itscispace.com The rationale is that the hybrid compound can simultaneously engage multiple cellular targets, leading to a more potent effect. unimi.it

Examples of hybrid molecule strategies include:

Anthracycline-HDAC Inhibitor Conjugates: Derivatives of daunorubicin have been linked to SAHA (a histone deacetylase inhibitor) to create bifunctional agents. unimi.it

Peptide-Anthracycline Conjugates: Linking anthracyclines to specific peptides can improve targeting to cancer cells, thereby enhancing efficacy and reducing systemic toxicity. mdpi.com

These approaches could be applied to the this compound scaffold. By conjugating it with another active molecule, it might be possible to create a novel therapeutic agent with a unique mechanism of action and an improved pharmacological profile.

Advanced Methodologies in Anthracycline Antibiotic Research

Omics-Based Approaches for Understanding Antibiotic Action and Resistance

Omics technologies provide a system-level view of the molecular changes in bacteria when exposed to antibiotics, offering deep insights into mechanisms of action and resistance. nih.govnih.gov

Genomics: The study of an organism's complete set of DNA. In antibiotic research, comparative genomics can identify genes associated with resistance by comparing the genomes of susceptible and resistant bacterial strains. This approach helps in pinpointing mutations or acquired genes, such as those encoding drug-inactivating enzymes or efflux pumps, that confer resistance.

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. nih.gov Meta-transcriptomics is a valuable tool for accessing functional resistance genes in entire microbial communities. nih.govdeakin.edu.au Transcriptome profiling of bacteria under antibiotic stress can show which cellular pathways are up- or down-regulated, providing clues about the drug's target and the cell's response. researchgate.netnih.gov For instance, increased expression of genes related to DNA repair might be observed in response to a DNA-damaging antibiotic. frontiersin.org

Proteomics: Proteomics is the large-scale study of proteins, which are the functional workhorses of the cell. nih.govencyclopedia.pubmdpi.com By comparing the proteomes of antibiotic-treated and untreated bacteria, researchers can identify proteins whose abundance changes, indicating their involvement in the antibiotic response. nih.gov This can reveal the drug's mechanism of action or identify proteins that contribute to resistance, such as altered target proteins or enzymes that modify the antibiotic. nih.govencyclopedia.pub

Metabolomics: This approach involves the study of the complete set of small-molecule metabolites within a cell. Antibiotic treatment can cause significant shifts in a bacterium's metabolic network. Analyzing these changes can help elucidate the drug's impact on cellular processes and identify metabolic vulnerabilities that could be exploited for new therapeutic strategies.

| Omics Field | Area of Focus | Application in Antibiotic Research |

| Genomics | Complete DNA sequence | Identifies resistance genes and mutations. |

| Transcriptomics | Gene expression (RNA) | Reveals cellular response pathways to antibiotics. researchgate.netnih.gov |

| Proteomics | Protein expression and modification | Uncovers mechanisms of action and protein-based resistance. nih.govencyclopedia.pub |

| Metabolomics | Small-molecule metabolites | Elucidates metabolic disruptions caused by antibiotics. |

High-Throughput Screening and Computational Drug Discovery

The search for new antibiotics has been revolutionized by high-throughput screening (HTS) and computational methods, which accelerate the discovery process. nih.govnih.govnih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of vast libraries of chemical compounds to identify those with antibacterial activity. frontiersin.orgresearchgate.net This method allows for the rapid screening of millions of potential drug candidates against a specific bacterial target or whole bacterial cells. nih.govnih.gov An ultra-high-throughput screening platform has been developed that uses hydrogel-in-oil emulsions to co-culture recombinant microorganisms with bacterial pathogens, enabling screening rates exceeding 5 million clones per day. nih.govnih.gov

Computational Drug Discovery:

Virtual Screening: This technique uses computer models to screen large virtual libraries of compounds to predict which ones are most likely to bind to a specific drug target, such as an essential bacterial enzyme. medcraveonline.comresearchgate.netnih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. medcraveonline.com Structure-based virtual screening relies on the 3D structure of the target, while ligand-based methods use the structures of known active compounds. medcraveonline.com

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can analyze complex biological data to predict the antibacterial properties of molecules. mdpi.comfrontiersin.orgnih.govarxiv.orgnih.gov These models are trained on large datasets of known antibiotics and non-antibiotics to learn the chemical features associated with antimicrobial activity. arxiv.orgweforum.orgdrugtargetreview.com AI can then screen new compounds or even design novel molecules with a high probability of being effective antibiotics. weforum.orglatch.bio

| Technique | Description | Key Advantage |

| High-Throughput Screening (HTS) | Automated testing of large chemical libraries for bioactivity. frontiersin.orgresearchgate.net | Rapidly identifies active compounds from millions of candidates. nih.govnih.gov |

| Virtual Screening | Computational filtering of compound libraries against a target. medcraveonline.comresearchgate.net | Reduces the cost and time of initial drug discovery stages. medcraveonline.com |

| Machine Learning / AI | Using algorithms to predict antibacterial activity from molecular structure. mdpi.comnih.govnih.gov | Accelerates discovery and can generate novel antibiotic candidates. weforum.orglatch.bio |

Advanced Spectroscopic and Structural Biology Techniques for Molecular Interaction Analysis

Understanding how an antibiotic interacts with its molecular target is crucial for rational drug design. Advanced analytical techniques provide atomic-level details of these interactions.

X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of molecules, including proteins and DNA. By crystallizing an antibiotic bound to its target, researchers can visualize the exact atomic interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large molecular complexes that are difficult to crystallize. It has become an essential tool for studying antibiotic interactions with complex cellular machinery, such as the ribosome.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique used to determine the structure of molecules in solution, providing insights into their dynamics and interactions. springernature.comnih.govresearchgate.net It can be used to study how an antibiotic binds to its target and to identify the specific parts of each molecule involved in the interaction. springernature.comnih.govnih.govmdpi.com NMR is particularly useful for studying dynamic systems and weaker interactions that may not be captured by crystallography. nih.gov

Genetic Engineering and Synthetic Biology Tools for Manipulating Antibiotic Production and Resistance

Genetic engineering and synthetic biology offer powerful tools to enhance the production of existing antibiotics and to create novel ones. nih.govnih.govtechnologynetworks.com

Genetic Engineering: By manipulating the biosynthetic gene clusters (BGCs) responsible for antibiotic production in microorganisms, scientists can increase the yield of a desired compound. This can involve overexpressing key enzymes, deleting competing pathways, or introducing regulatory elements to boost production. These techniques can also be used to generate novel antibiotic analogs by altering the biosynthetic pathway.

Synthetic Biology: Synthetic biology takes a more foundational approach, using standardized biological "parts" (like genes, promoters, and enzymes) to design and construct new biological systems. nih.govnih.govyoutube.com Researchers can assemble entire biosynthetic pathways in a host organism (a "chassis") that is optimized for production. nih.govyoutube.com This "plug-and-play" approach allows for the creation of novel molecules by combining genes from different organisms to produce hybrid antibiotics with potentially improved properties. nih.govyoutube.com

Development and Application of In Vitro and In Silico Models for Antimicrobial Research

To effectively study antibiotics, researchers rely on sophisticated models that can simulate aspects of a bacterial infection and drug exposure.

In Vitro Models: These are laboratory-based models that recreate specific biological conditions outside of a living organism. Examples include:

Biofilm Models: Since many chronic infections involve bacteria growing in biofilms, specialized models like the CDC Biofilm Reactor are used to grow biofilms in vitro to test the efficacy of antibiotics against these resistant structures. frontiersin.orgmdpi.com

Intracellular Infection Models: Some bacteria can survive inside host cells, making them difficult to treat. In vitro models using cultured eukaryotic cells are used to study the activity of antibiotics against these intracellular pathogens. nih.govresearchgate.net

Pharmacodynamic (PD) Models: These models simulate the changing concentrations of an antibiotic in the body over time, allowing researchers to study how drug exposure levels affect bacterial killing and the emergence of resistance. springernature.com

In Silico Models: These are computer-based simulations used to predict the behavior of biological systems.

Molecular Docking and Dynamics: As mentioned earlier, these models predict how an antibiotic will bind to its target. preprints.orgnih.gov Molecular dynamics simulations can further model the stability and conformational changes of the antibiotic-target complex over time. preprints.org

Computational Screening Platforms: Platforms like CLASP (Computational Antibiotic Screening Platform) have been developed to perform in silico screening of molecules for their ability to permeate the bacterial cell envelope, a major hurdle in antibiotic efficacy. rsc.org

Q & A

Q. What is the molecular mechanism of action of Antibiotic A447 B against bacterial targets, and how can this be experimentally validated?

this compound interacts with bacterial enzymes such as propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC). Structural studies reveal that its bioactivity involves binding to catalytic residues (e.g., A447 and G448 in MCC), reducing the distance between the biotin moiety and catalytic sites from ~8.0 Å to ~3.5 Å, enhancing enzymatic inhibition . To validate this, researchers should:

- Use X-ray crystallography or cryo-EM to resolve ligand-enzyme complexes.

- Perform kinetic assays to measure inhibition constants () under varying substrate concentrations.

- Compare mutant strains (e.g., A447G) with wild-type bacteria to confirm target specificity.

Key Structural Data :

| Binding Site | Distance to A447 (Å) | Distance to G448 (Å) |

|---|---|---|

| Exogenous | 7.8 | 8.1 |

| Endogenous | 3.6 | 3.5 |

Q. How should in vitro experiments be designed to assess the minimum inhibitory concentration (MIC) of this compound?

- Strain Selection : Include Gram-positive and Gram-negative reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) and clinical isolates with known resistance profiles.

- Solvent Controls : Use solvents validated for stability (e.g., sterile water or DMSO ≤1% v/v) to avoid confounding effects .

- Dose Range : Test serial dilutions (e.g., 0.125–128 µg/mL) using broth microdilution per CLSI guidelines.

- Replicates : Include triplicate technical replicates and two independent biological replicates.

Q. What are the critical parameters for developing a validated HPLC method to quantify this compound in pharmacokinetic studies?

- Column Choice : Use a reverse-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 30:70 ratio.

- Detection : UV detection at 254 nm based on the compound’s chromophore.

- Validation : Assess linearity (5–200 µg/mL), precision (RSD <5%), and recovery (>95%) using spiked plasma samples .

Advanced Research Questions

Q. How can structural insights into this compound’s binding mechanism guide the rational design of derivatives with enhanced potency?

- Computational Modeling : Use molecular dynamics simulations to identify residues critical for binding (e.g., A447) and predict substitutions that improve affinity.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified biotin-like moieties and test against MCC/PCC variants.

- In Silico Screening : Leverage docking algorithms (e.g., AutoDock Vina) to prioritize candidates with lower binding energy .

Q. What statistical methods address contradictory findings in studies on this compound’s spectrum of activity?

- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust for multiple comparisons in high-throughput screens (e.g., genomic or proteomic datasets) .

- Meta-Analysis : Use random-effects models to pool data from heterogeneous studies, assessing bias via funnel plots.

- Machine Learning : Employ LASSO regression to identify covariates (e.g., bacterial efflux pump expression) that explain variability in MIC values .

Q. How can researchers differentiate between efflux pump-mediated resistance and enzymatic modification in bacterial resistance to this compound?

- Efflux Inhibition Assays : Combine this compound with efflux inhibitors (e.g., CCCP for proton motive force disruption) and compare MIC shifts.

- Metabolomic Profiling : Use LC-MS to detect enzymatic degradation products (e.g., hydrolyzed or acetylated derivatives).

- Genomic Sequencing : Identify mutations in target genes (e.g., mccA) or plasmid-borne resistance markers (e.g., aac(6')-Ib for aminoglycoside modification) .

Methodological Considerations

Q. What frameworks are recommended for formulating research questions on this compound’s synergy with other antimicrobials?

- PICO Framework : Define Population (e.g., MRSA biofilms), Intervention (this compound + β-lactam), Comparison (monotherapy), and Outcome (synergistic kill curves).

- FINER Criteria : Ensure questions are Feasible (e.g., in vitro models), Novel (e.g., unexplored combinations), and Relevant (clinical urgency of resistance) .

Q. How should qualitative data on prescriber attitudes toward this compound be collected to minimize bias?

- Questionnaire Design : Use Likert scales for attitudes (e.g., 1–5 on perceived efficacy) and nominal scales for knowledge (e.g., true/false on mechanism).

- Pilot Testing : Reformulate ambiguous questions (e.g., "Does all fever need antibiotics?") after cognitive interviews with 15–20 participants .

- Neutral Wording : Avoid leading questions (e.g., "Why is this compound overprescribed?") to reduce response bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.